molecular formula C26H38N2O B413782 3-{4'-PROPYL-[1,1'-BI(CYCLOHEXANE)]-4-YL}-5-(4-PROPYLPHENYL)-1,2,4-OXADIAZOLE

3-{4'-PROPYL-[1,1'-BI(CYCLOHEXANE)]-4-YL}-5-(4-PROPYLPHENYL)-1,2,4-OXADIAZOLE

Cat. No.: B413782
M. Wt: 394.6g/mol
InChI Key: CDENJJXXKVMMMA-UHFFFAOYSA-N
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Description

3-[4’-Propyl-1,1’-bi(cyclohexyl)-4-yl]-5-(4-propylphenyl)-1,2,4-oxadiazole is a complex organic compound characterized by its unique structure, which includes a bi(cyclohexyl) group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4’-Propyl-1,1’-bi(cyclohexyl)-4-yl]-5-(4-propylphenyl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the bi(cyclohexyl) and propylphenyl precursors. These precursors are then subjected to cyclization reactions to form the oxadiazole ring. Common reagents used in these reactions include hydrazine derivatives and carboxylic acids, under conditions that may involve heating and the use of catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-[4’-Propyl-1,1’-bi(cyclohexyl)-4-yl]-5-(4-propylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Scientific Research Applications

3-[4’-Propyl-1,1’-bi(cyclohexyl)-4-yl]-5-(4-propylphenyl)-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4’-Propyl-1,1’-bi(cyclohexyl)-4-yl]-5-(4-propylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[4’-Propyl-1,1’-bi(cyclohexyl)-4-yl]-5-(4-propylphenyl)-1,2,4-oxadiazole lies in its oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C26H38N2O

Molecular Weight

394.6g/mol

IUPAC Name

3-[4-(4-propylcyclohexyl)cyclohexyl]-5-(4-propylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C26H38N2O/c1-3-5-19-7-11-21(12-8-19)22-15-17-23(18-16-22)25-27-26(29-28-25)24-13-9-20(6-4-2)10-14-24/h9-10,13-14,19,21-23H,3-8,11-12,15-18H2,1-2H3

InChI Key

CDENJJXXKVMMMA-UHFFFAOYSA-N

SMILES

CCCC1CCC(CC1)C2CCC(CC2)C3=NOC(=N3)C4=CC=C(C=C4)CCC

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C3=NOC(=N3)C4=CC=C(C=C4)CCC

Origin of Product

United States

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